![molecular formula C21H20N2O2S B2528015 2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 941957-72-8](/img/structure/B2528015.png)
2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of amino-thiophene carboxamides with iso(and isothio)cyanates under microwave irradiation , and the condensation reactions to form thiophene carboxamides . These methods could potentially be adapted for the synthesis of "2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Structural elucidation techniques such as NMR, mass spectrometry, and X-ray crystallography are commonly used to characterize synthesized compounds . These techniques would be essential in confirming the molecular structure of "2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide" after its synthesis.
Chemical Reactions Analysis
The papers describe various chemical reactions involving thiophene carboxamides, such as their reactions with iso(and isothio)cyanates , and the synthesis of tetrazol-thiophene carboxamides . These reactions are indicative of the reactivity of thiophene carboxamides and could provide a basis for predicting the reactivity of the compound .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide," they do provide information on related compounds. For example, the photoreleasable protecting group properties of 2,5-dimethylphenacyl could suggest potential photochemical properties of the compound . Additionally, the antioxidant activities of novel carboxamides could imply that "2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide" may also possess antioxidant properties.
Scientific Research Applications
Synthesis and Characterization
Innovative Synthesis Methods : Research has demonstrated innovative approaches to synthesizing complex compounds, including the use of dimethylformamide (DMF) and dimethyl acetamide (DMA) as key solvents or reactants in creating novel chemical structures. For instance, the use of DMF-DMA has facilitated the synthesis of enaminones and dienaminones, leading to the development of new pyridine, pyrimidine, and thienopyridine derivatives, highlighting versatile methodologies for constructing heterocyclic compounds (Abdel-Khalik et al., 2004).
Polyamide Synthesis : Aromatic polyamides with various structural motifs have been synthesized, including those incorporating thiophene and phenyl groups. These materials are noted for their solubility in polar solvents and potential applications in creating transparent and flexible films, underscoring the relevance of such compounds in material science and engineering (Kakimoto et al., 1985; Ubale et al., 2001).
Antimicrobial and Antitumor Activities
Antimicrobial Evaluation : Novel thiophene and tetrazole derivatives have been synthesized and evaluated for their antimicrobial properties. The exploration of such compounds contributes to the search for new antimicrobial agents, potentially addressing the rising challenge of antibiotic resistance (Gouda et al., 2010).
Anticancer Research : The development and testing of new chemical entities for anticancer activity have been a significant focus. For example, thiophene derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, highlighting the potential of such compounds in oncological research and drug development (Atta et al., 2021).
Material Science Applications
- Electrochromic Properties : Aromatic polyamides incorporating specific functional groups have shown promising electrochromic properties, indicating their potential use in developing new materials for electronic displays and other applications requiring color change capabilities (Chang & Liou, 2008).
Safety and Hazards
properties
IUPAC Name |
2-[[2-(2,4-dimethylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-13-8-9-16(14(2)10-13)11-19(24)23-21-17(20(22)25)12-18(26-21)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKVLLAYVYTPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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